(6-Cyclobutoxypyrimidin-4-yl)methanamine
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Description
(6-Cyclobutoxypyrimidin-4-yl)methanamine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
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Scientific Research Applications
Bone Disorder Treatment
(6-Cyclobutoxypyrimidin-4-yl)methanamine has been identified in a high-throughput screening campaign for small molecules to treat bone disorders. It targets the Wnt beta-catenin cellular messaging system. In vitro optimization led to the discovery of a compound with excellent pharmacokinetic properties, showing a dose-dependent increase in trabecular bone formation in rats (Pelletier et al., 2009).
Antiviral Activity
Some derivatives of this compound have been synthesized and evaluated for antiviral activity against a range of viruses including influenza A, parainfluenza, and RSV. Certain compounds inhibited the cytopathicity of the influenza A virus significantly more than standard drugs and were specific to influenza A virus agents (Kolocouris et al., 1994).
Antiretroviral Activity
Related compounds to this compound have been studied for their antiretroviral activity. Some derivatives exhibited marked inhibition of retrovirus replication in cell culture, with certain derivatives showing potent inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Antitumor Activity
A series of derivatives of this compound, including ferrocene-containing derivatives, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, such as leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).
Synthesis of Important Intermediates
The compound has been used in the synthesis of important intermediates such as 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012).
Enhancement of Dopamine-Stimulated Activity
In studies involving rat brain, this compound and related compounds were found to enhance dopamine-stimulated adenylate cyclase activity after lesions in the substantia nigra, suggesting a role in dopamine receptor supersensitivity (Mishra et al., 1974).
Serotonin 5-HT1A Receptor Agonists
Certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, with potential as antidepressant drug candidates due to their robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
P2X7 Antagonist for Mood Disorders
Some derivatives of this compound have been identified as P2X7 antagonists and have shown promise in preclinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Properties
IUPAC Name |
(6-cyclobutyloxypyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-7-4-9(12-6-11-7)13-8-2-1-3-8/h4,6,8H,1-3,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKAAZQIZQKWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.